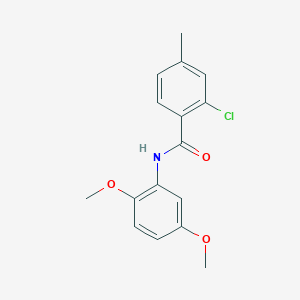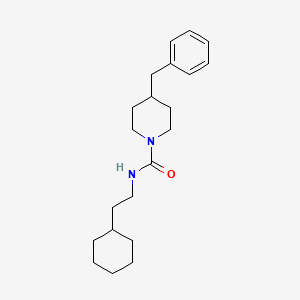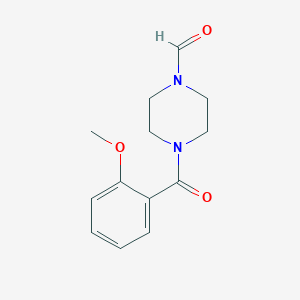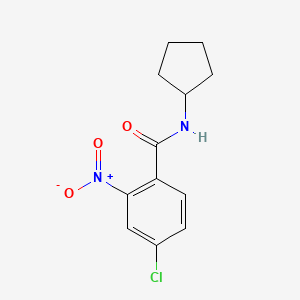
4-chloro-N-cyclopentyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclopentyl-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. The compound is known to exhibit diverse biochemical and physiological effects, making it a promising candidate for further exploration.
Wirkmechanismus
The mechanism of action of 4-chloro-N-cyclopentyl-2-nitrobenzamide is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes and proteins involved in inflammation, tumor growth, and cancer cell proliferation. It has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits diverse biochemical and physiological effects. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-chloro-N-cyclopentyl-2-nitrobenzamide in lab experiments include its ability to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and cancer cell proliferation. The compound also exhibits low toxicity and good solubility in aqueous and organic solvents. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-N-cyclopentyl-2-nitrobenzamide. One potential direction is the development of new drugs based on the compound for the treatment of various diseases. Another direction is the exploration of the compound's potential use in the development of new diagnostic tools. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various scientific domains.
Synthesemethoden
The synthesis of 4-chloro-N-cyclopentyl-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction mixture is then stirred at room temperature for a few hours to obtain the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclopentyl-2-nitrobenzamide has been extensively studied for its potential applications in various scientific domains. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopentyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-8-5-6-10(11(7-8)15(17)18)12(16)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBJCJQRSGWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

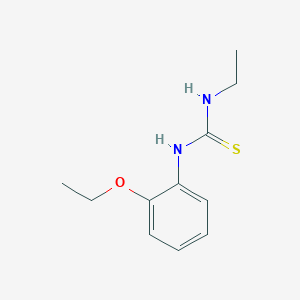
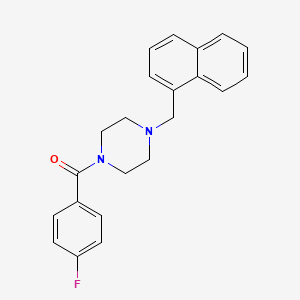
![2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)
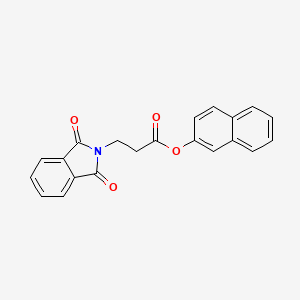

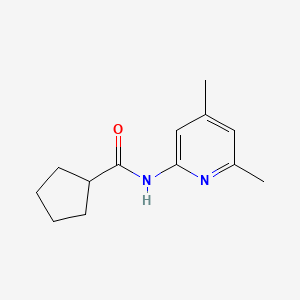
![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)
